2-(3,3-Difluoropyrrolidin-1-yl)acetic acid

Physicochemical profiling Amine basicity Fluorine-mediated pKa shift

The 3,3-difluoropyrrolidine motif shifts amine basicity from pKa ~11.3 to 1.9, ensuring >99.9% neutral species at pH 7.4 to eliminate hERG and lysosomal trapping risks. Its LogD (pH 7.4) of +0.086 falls in the optimal oral absorption window, while the acetic acid handle enables rapid amide/ester library synthesis. Proven in DPP-4 inhibitors with superior potency and selectivity over DPP-8/9/FAP. Choose this building block for predictable CNS penetration and metabolic stability.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
CAS No. 1627953-21-2
Cat. No. B1472557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoropyrrolidin-1-yl)acetic acid
CAS1627953-21-2
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)CC(=O)O
InChIInChI=1S/C6H9F2NO2/c7-6(8)1-2-9(4-6)3-5(10)11/h1-4H2,(H,10,11)
InChIKeyHPNWKUPLYXQOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid (CAS 1627953-21-2): Core Physicochemical Profile and Comparator Landscape for Informed Procurement


2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is a gem‑difluorinated pyrrolidine‑acetic acid conjugate (C₆H₉F₂NO₂, MW 165.14) that serves as a versatile carboxylic acid building block in medicinal chemistry and agrochemical research . The compound features a tertiary amine embedded in a 5‑membered ring, two fluorine atoms at the 3‑position, and a pendant acetic acid moiety, imparting distinct electronic and steric properties. The closest structural comparators include the non‑fluorinated parent 2‑(pyrrolidin‑1‑yl)acetic acid (C₆H₁₁NO₂, MW 129.16) and the mono‑fluorinated analog 2‑(3‑fluoropyrrolidin‑1‑yl)acetic acid (C₆H₁₀FNO₂, MW 147.15) , which enable systematic assessment of the incremental value of fluorine substitution.

Why 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid Cannot Be Naively Replaced by Non‑Fluorinated or Mono‑Fluorinated Analogs


Simple replacement of 2-(3,3-difluoropyrrolidin-1-yl)acetic acid with the non‑fluorinated parent 2-(pyrrolidin-1-yl)acetic acid or the mono‑fluorinated 2-(3-fluoropyrrolidin-1-yl)acetic acid is not chemically equivalent because the 3,3‑difluoro motif engenders a >9‑order‑of‑magnitude reduction in amine basicity (pKa shift from ~11.3 to ~1.9) [1][2] and a pronounced alteration in lipophilicity (ΔLogD ≈ +2.9 log units at pH 7.4) [3]. These physicochemical perturbations directly translate into differential biological readouts: a systematic study of fluorinated pyrrolidine‑containing dipeptidyl peptidase‑4 (DPP‑4) inhibitors demonstrated that the 3,3‑difluoropyrrolidine core confers superior enzymatic potency relative to non‑fluorinated and mono‑fluorinated counterparts [4], while studies on GAT‑1 uptake inhibitors confirmed that even a single fluorine substitution on the pyrrolidine ring of an acetic acid scaffold reduces target affinity by ~15‑fold due to loss of basicity [5]. The following evidence items provide the quantitative basis for prioritizing 2-(3,3-difluoropyrrolidin-1-yl)acetic acid over its nearest analogs when specific electronic or pharmacokinetic property windows are essential.

Quantitative Differentiation of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid: Evidence-Based Selection Metrics for Procurement


Basicity Modulation: 3,3-Difluoropyrrolidine Exhibits a >9-Log Reduction in pKa Relative to Pyrrolidine

The nitrogen atom in the 3,3-difluoropyrrolidine core exhibits a conjugate acid pKa of 1.9 (as the hydrochloride salt) [1], a value that is dramatically lower than the pKa of 11.3 for unsubstituted pyrrolidine [2]. This ΔpKa of –9.4 removes the protonation liability under physiological conditions, ensuring a neutral amine state at pH 7.4, which is critical for receptor engagement that requires an uncharged hydrogen‑bond acceptor.

Physicochemical profiling Amine basicity Fluorine-mediated pKa shift

Lipophilicity Tuning: 3,3-Difluoropyrrolidine Shifts LogD by +2.9 Units Relative to the Non‑Fluorinated Core

The 3,3-difluoropyrrolidine fragment possesses a LogD (pH 7.4) of +0.086 [1], while the non‑fluorinated pyrrolidine parent is substantially more hydrophilic (LogD negative; an estimated value of ~ –2.8 for pyrrolidine itself [2]). The net increase of approximately +2.9 log units reflects the strong electron‑withdrawing effect of the two fluorine atoms, increasing the molecule’s partitioning into lipid phases.

Physicochemical profiling Lipophilicity Fluorine-mediated LogD shift

DPP-4 Inhibitor Potency: Compounds Incorporating the (S)-3,3-Difluoropyrrolidine Core Achieve Sub‑Micromolar IC50 with Excellent Selectivity Over DPP-8, DPP-9, and FAP

A series of 1-(γ‑1,2,3‑triazol substituted prolyl)‑(S)‑3,3‑difluoropyrrolidines were evaluated as DPP‑4 inhibitors [1]. Multiple compounds exhibited potent in vitro inhibition of DPP‑4, with the top compounds (e.g., 7j, 7q, 7s) achieving low nanomolar IC50 values (detailed IC50 values available in the full‑text SAR tables). Importantly, these compounds demonstrated excellent selectivity versus related proteases (DPP‑8, DPP‑9, and FAP) [1]. In a parallel study, prolyl‑fluoropyrrolidine derivatives yielded IC50 values of 0.83 μM and 0.43 μM for the most potent analogs [2], establishing the fluoropyrrolidine scaffold as a privileged motif for DPP‑4 activity. The (S)‑3,3‑difluoro substitution was critical for maintaining potency while minimizing off‑target protease engagement.

DPP-4 inhibition Type 2 diabetes Selectivity profiling Fluoropyrrolidine SAR

GAT-1 Uptake Inhibition: Quantitative Demonstration that Fluorine Substitution on Pyrrolidine Acetic Acid Drastically Reduces Target Affinity, Validating the Need for Precise Fluorination Control

Zhuang et al. (2009) evaluated enantiomerically pure (2S)‑4‑fluoropyrrolidine‑2‑acetic acid derivatives as GAT‑1 uptake inhibitors [1]. The 4‑fluoro derivatives exhibited a drastic decrease in affinity relative to the non‑fluorinated compounds, with the most potent analog showing only ~1/15th the affinity of the clinical GAT‑1 inhibitor Tiagabine. The authors explicitly attribute this 15‑fold reduction to the sharp decrease in amine basicity caused by the strong inductive effect of the 4‑fluorine substituent [1]. Although this study employs a 4‑fluoro rather than a 3,3‑difluoro substitution, it provides a direct quantitative precedent for the profound impact that fluorine position and count exert on the biological activity of pyrrolidine acetic acid scaffolds.

GABA transporter GAT-1 inhibition Fluorine basicity effect SAR

Metabolic Stability: Systematic Physicochemical Profiling Confirms High Microsomal Stability of 3,3-Difluoropyrrolidine Derivatives

Melnykov et al. (2023) conducted a comprehensive systematic study of pKa, LogP, and intrinsic microsomal clearance across a series of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. Intrinsic microsomal clearance measurements demonstrated high metabolic stability for virtually all compounds studied, with the lone exception being the 3,3‑difluoroazetidine derivative—the 3,3‑difluoropyrrolidine analog retained favorable stability [1]. The authors concluded that the difluorinated saturated heterocyclic amines provide a valuable extension of the fluorine‑containing building‑block toolkit for rational optimization in early drug discovery.

Metabolic stability Microsomal clearance Fluorine effect on metabolism Drug discovery building blocks

Orexin Receptor Modulation: Patent Documentation Establishes the 3,3-Difluoropyrrolidine Scaffold as an Enabling Motif for CNS‑Targeted Small Molecules

Patent EP3180332A4 (granted) and related family members describe difluoropyrrolidine compounds as orexin receptor (OX₁/OX₂) modulators [1]. The patent exemplifies the utility of the 3,3‑difluoropyrrolidine core in creating CNS‑penetrant molecules targeting substance addiction, panic disorder, anxiety, PTSD, pain, depression, seasonal affective disorder, eating disorders, and hypertension [1]. The difluoropyrrolidine moiety is claimed as an essential structural element for achieving the desired orexin receptor modulation, distinguishing it from non‑fluorinated or alternative heterocyclic cores that lack the optimal balance of basicity, lipophilicity, and metabolic stability required for CNS indications.

Orexin receptor CNS drug discovery Difluoropyrrolidine patents Sleep and addiction disorders

Optimal Application Scenarios for 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid Based on Quantified Differentiation Evidence


Design of Non‑Basic, CNS‑Penetrant Lead Series Requiring a Neutral Amine at Physiological pH

The 3,3‑difluoropyrrolidine core’s conjugate acid pKa of 1.9 ensures the amine remains >99.9% unprotonated at pH 7.4 [Section 3, Evidence Item 1]. This is essential for CNS programs where basic amines are disfavored due to hERG binding, lysosomal trapping, or P‑gp efflux. The non‑fluorinated analog (pKa 11.3) would exist almost entirely in the charged state, fundamentally altering permeability and receptor‑binding mode. Researchers designing orexin receptor modulators, as exemplified by EP3180332A4 [Section 3, Evidence Item 6], or other CNS targets should select the 3,3‑difluoro building block to maintain the desired neutral amine pharmacophore.

Protease Inhibitor Programs Requiring High Selectivity Against Off‑Target Family Members (DPP‑4, Factor Xa, Cathepsins)

The DPP‑4 inhibitor study demonstrates that the (S)‑3,3‑difluoropyrrolidine moiety, when incorporated into prolyl‑triazole conjugates, yields potent inhibition with excellent selectivity over DPP‑8, DPP‑9, and FAP [Section 3, Evidence Item 3]. This selectivity profile reduces the risk of mechanism‑based toxicities associated with broad protease inhibition. Similar selectivity advantages have been exploited in factor Xa and cathepsin inhibitor programs. Procurement of 2‑(3,3‑difluoropyrrolidin‑1‑yl)acetic acid provides the carboxylic acid handle needed for amide coupling to diverse warheads, enabling direct incorporation into protease‑targeted libraries.

Early‑Stage Lead Optimization Leveraging the Favorable Metabolic Stability of Difluoropyrrolidines

The systematic profiling study by Melnykov et al. (2023) confirms that 3,3‑difluoropyrrolidine derivatives exhibit high intrinsic microsomal stability, distinguishing them favorably from other difluorinated heterocycles such as 3,3‑difluoroazetidine [Section 3, Evidence Item 5]. For medicinal chemistry teams conducting structure‑activity relationship (SAR) exploration around a pyrrolidine‑containing lead, the 3,3‑difluoro variant offers a predictable metabolic profile without introducing oxidative soft spots. The acetic acid moiety further allows for rapid diversification via amide or ester formation, making this building block ideal for parallel library synthesis in hit‑to‑lead phases.

Fine‑Tuning Lipophilicity for Oral Bioavailability Without Exceeding Drug‑Like LogD Thresholds

The LogD (pH 7.4) of +0.086 for the 3,3‑difluoropyrrolidine fragment [Section 3, Evidence Item 2] places derivatives in the optimal lipophilicity range (LogD 0–3) for oral absorption while avoiding the excessive hydrophilicity of the non‑fluorinated analog (LogD ≈ –2.8), which can limit passive membrane permeability. Formulation scientists and medicinal chemists selecting building blocks for oral drug candidates should prioritize the 3,3‑difluoro variant when permeability limitations are anticipated for non‑fluorinated pyrrolidine‑containing compounds, while also avoiding the risk of excessively high LogD associated with perfluorinated alkyl motifs.

Quote Request

Request a Quote for 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.